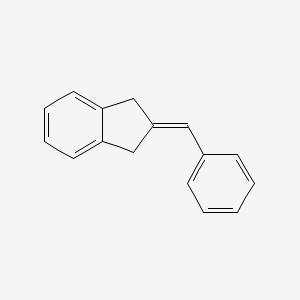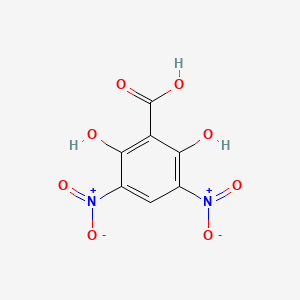
Bromodi(butan-2-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodi(butan-2-yl)borane is an organoboron compound characterized by the presence of a boron atom bonded to two butan-2-yl groups and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodi(butan-2-yl)borane can be synthesized through the reaction of butan-2-ylmagnesium bromide with boron tribromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron compound. The general reaction scheme is as follows:
2C4H9MgBr+BBr3→B(C4H9)2Br+2MgBr2
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Bromodi(butan-2-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Scientific Research Applications
Bromodi(butan-2-yl)borane has diverse applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of bromodi(butan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can coordinate with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Boronic Acids: These compounds have a similar boron center but differ in their functional groups, leading to different reactivity and applications.
Boranes: Compounds like triethylborane share the boron center but have different alkyl groups attached.
Boronates: These esters of boronic acids have distinct properties and uses in organic synthesis.
Uniqueness: Bromodi(butan-2-yl)borane is unique due to its specific combination of butan-2-yl groups and a bromine atom, which imparts distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications and research contexts .
Properties
CAS No. |
13317-63-0 |
|---|---|
Molecular Formula |
C8H18BBr |
Molecular Weight |
204.95 g/mol |
IUPAC Name |
bromo-di(butan-2-yl)borane |
InChI |
InChI=1S/C8H18BBr/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
MTYJFHZWRUJGLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CC)(C(C)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








